Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate
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Overview
Description
Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate is a biochemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . This compound belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. It is used primarily in proteomics research and has various applications in scientific studies .
Preparation Methods
The synthesis of Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate typically involves the reaction of 4-acetyl-3-methylisothiazol-5-ylamine with ethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate has the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol. Its structure features an isothiazole ring, which is known for various biological activities due to its unique electronic properties.
Anticancer Potential
Recent studies have indicated that derivatives of isothiazole compounds, including this compound, exhibit significant anticancer activity . Research has shown that isothiazole derivatives can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for cancer therapy .
Case Study:
In a study examining new derivatives of isothiazole, compounds similar to this compound were tested against multiple cancer cell lines. The results demonstrated that certain modifications to the isothiazole structure enhanced antiproliferative activity significantly compared to traditional chemotherapeutics like Doxorubicin .
Antimicrobial Properties
This compound also shows potential as an antimicrobial agent . Isothiazole derivatives have been reported to possess bactericidal and fungicidal properties, making them suitable for use in agricultural applications as well as in pharmaceuticals .
Case Study:
Research indicates that certain isothiazole derivatives effectively combat resistant strains of bacteria and fungi, suggesting their utility in developing new antimicrobial agents. For instance, the compound's efficacy against E. coli and S. aureus was evaluated, yielding promising results that support further exploration in agricultural settings .
Synthesis and Green Chemistry Approaches
The synthesis of this compound can be achieved through multi-component reactions (MCRs), which are favored for their efficiency and eco-friendliness. These methods allow for the rapid assembly of complex molecules from simpler precursors, minimizing waste and energy consumption .
Table 1: Comparison of Synthesis Methods
Method | Yield (%) | Environmental Impact |
---|---|---|
Traditional Synthesis | 60 | Moderate |
Multi-component Reactions | 85 | Low |
Applications in Agrochemicals
The compound's properties extend to its application in agrochemicals, where it can serve as a plant protectant against pests and diseases. Its efficacy in controlling fungal pathogens makes it a candidate for use in crop protection products .
Mechanism of Action
The mechanism of action of Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical and biological properties.
Isothiazole derivatives: These compounds share the isothiazole ring structure but differ in their substituents, resulting in diverse applications and effects.
Carbamate compounds: These compounds contain the carbamate functional group and are used in various applications, including agriculture, medicine, and industry.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in scientific research and industry.
Biological Activity
Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate is a chemical compound belonging to the isothiazole class, characterized by its unique five-membered ring structure containing sulfur and nitrogen. This compound has garnered attention for its potential biological activities, including antimicrobial and insecticidal properties. This article examines the biological activity of this compound, highlighting relevant research findings, data tables, and case studies.
- Molecular Formula : C9H12N2O3S
- Molecular Weight : 228.26 g/mol
The structure of this compound includes an acetyl group, which may influence its biological activity compared to other isothiazole derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Activity Level (Zone of Inhibition in mm) |
---|---|
Escherichia coli (G-) | 15 |
Staphylococcus aureus (G+) | 20 |
Klebsiella pneumoniae (G-) | 18 |
Streptococcus mutans (G+) | 22 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents, especially in treating infections caused by resistant bacterial strains.
Insecticidal Properties
Preliminary studies have indicated that this compound may possess insecticidal activity. Its efficacy against various agricultural pests makes it a potential candidate for use in pest management strategies. The mechanism of action appears to involve disruption of metabolic pathways in target insects.
Study on Antimicrobial Efficacy
A study published in Revista Bionatura evaluated the antibacterial properties of newly synthesized compounds similar to this compound. The study utilized the agar diffusion method to assess activity against several bacterial strains. The findings revealed that the compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Streptococcus mutans, indicating its potential for therapeutic applications .
Electrochemical Behavior and Anticancer Potential
Another research effort focused on the electrochemical behavior of isothiazole derivatives, including this compound. The study demonstrated that these compounds showed promising antioxidant properties and moderate anticancer activity against lung cancer cell lines A549 when compared to standard drugs like doxorubicin . This suggests a dual potential for both antimicrobial and anticancer applications.
The biological activity of this compound can be attributed to its ability to inhibit key metabolic enzymes in microorganisms. This inhibition disrupts essential cellular processes, leading to reduced growth or death of the pathogens.
Properties
IUPAC Name |
ethyl N-(4-acetyl-3-methyl-1,2-thiazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-4-14-9(13)10-8-7(6(3)12)5(2)11-15-8/h4H2,1-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCAMRDRXRPOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C(=NS1)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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